2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide
Overview
Description
2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzyl group, a methyl group, and a dimethylacetamide moiety attached to the chromen-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-ol.
Esterification: The hydroxyl group at the 7th position of the chromen-2-one core is esterified with N,N-dimethylacetamide using a suitable esterification reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reagent concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of other biologically active compounds.
Industrial Applications: The compound may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory and cancer pathways, leading to its biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromen-2-one core structure and exhibit similar biological activities.
Benzyl-substituted coumarins: These compounds have a benzyl group attached to the coumarin core and are studied for their antimicrobial and anticancer properties.
Uniqueness
2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is unique due to the presence of the dimethylacetamide moiety, which may enhance its solubility and bioavailability. The combination of benzyl and methyl groups also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxy-N,N-dimethylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-14-17-10-9-16(25-13-20(23)22(2)3)12-19(17)26-21(24)18(14)11-15-7-5-4-6-8-15/h4-10,12H,11,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFQXRIMWKWCCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N(C)C)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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